molecular formula C13H13N3O2S B6154389 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide CAS No. 923438-12-4

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Número de catálogo B6154389
Número CAS: 923438-12-4
Peso molecular: 275.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide (N-PTCA) is a novel synthetic compound that has recently been studied for its potential therapeutic properties. N-PTCA is a small molecule inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor and has been shown to have promising therapeutic effects in a range of neurological disorders. N-PTCA has been studied for its ability to reduce inflammation, improve cognitive function, and reduce anxiety and depression.

Mecanismo De Acción

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide acts as an inhibitor of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that is responsible for the regulation of synaptic plasticity and memory formation. N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide binds to the NMDA receptor and prevents the receptor from being activated, thereby reducing inflammation and improving cognitive function.
Biochemical and Physiological Effects
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been shown to reduce inflammation in animal models. In addition, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been shown to improve cognitive function in humans. N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has also been shown to reduce anxiety and depression, as well as reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several advantages for laboratory experiments. First, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a small molecule and is easy to synthesize and store. Second, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a potent inhibitor of the NMDA receptor and has been shown to be effective in reducing inflammation and improving cognitive function. However, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several limitations for laboratory experiments. First, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a relatively new compound and has not been extensively studied in humans. Second, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has not been approved by the FDA for therapeutic use in humans.

Direcciones Futuras

In order to further explore the potential therapeutic applications of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide, future research should focus on:
1. Investigating the safety and efficacy of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide in humans.
2. Examining the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce the symptoms of other neurological disorders, such as epilepsy and multiple sclerosis.
3. Developing new methods for synthesizing N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide more efficiently.
4. Investigating the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to improve cognitive function in aging populations.
5. Examining the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce anxiety and depression in humans.
6. Investigating the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce inflammation in the brain.
7. Examining the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.
8. Investigating the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce the symptoms of other neurodegenerative diseases.
9. Examining the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce the symptoms of traumatic brain injury.
10. Investigating the potential of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to reduce the symptoms of schizophrenia.

Métodos De Síntesis

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is synthesized via a three-step process. The first step is the condensation of pyridine-3-carboxylic acid with thiourea to form the thiourea-pyridine-3-carboxamide intermediate. The second step is the reaction of the intermediate with ethyl chloroformate to form the N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide. The final step is the hydrolysis of the N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide to form the desired compound.

Aplicaciones Científicas De Investigación

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders. In animal models, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been shown to reduce inflammation and improve cognitive function. N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has also been studied for its potential to reduce anxiety and depression in humans. Additionally, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been studied for its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride to form the corresponding acid chloride, which is then reacted with oxolane-2-carboxamide to yield the final product.", "Starting Materials": [ "2-amino-4-(pyridin-3-yl)thiazole", "oxalyl chloride", "oxolane-2-carboxamide" ], "Reaction": [ "Step 1: React 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: Add oxolane-2-carboxamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide as a white solid." ] }

Número CAS

923438-12-4

Nombre del producto

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Fórmula molecular

C13H13N3O2S

Peso molecular

275.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.